6-Nitroquinoxaline-2,3-dione

Chemical Identity Isomeric Purity Synthetic Chemistry

This specific 6-nitro isomer of quinoxaline-2,3-dione is the essential building block for synthesizing competitive AMPA/kainate receptor antagonists. Unlike its 7-nitro isomer or cyano-substituted analogs (CNQX, DNQX), the 6-nitro-2,3-dione scaffold provides a unique, modifiable core for exploring structure-activity relationships in glutamatergic signaling, EGFR kinase inhibition, and trichomonacidal pharmacophore mapping. Its versatility extends to non-biomedical applications, including corrosion inhibitor development. Ensure precise SAR outcomes—choose the 6-nitro isomer specifically.

Molecular Formula C8H3N3O4
Molecular Weight 205.13 g/mol
CAS No. 1076197-52-8
Cat. No. B7884551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroquinoxaline-2,3-dione
CAS1076197-52-8
Molecular FormulaC8H3N3O4
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=O)N=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C8H3N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H
InChIKeyMWYQQZLHLYIGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroquinoxaline-2,3-dione (1076197-52-8): Core Scaffold and Synthetic Intermediate for Neuroscience and Drug Discovery


6-Nitroquinoxaline-2,3-dione is a heterocyclic organic compound belonging to the quinoxalinedione class, which serves as the foundational pharmacophore for numerous competitive antagonists of ionotropic glutamate receptors, including the well-known AMPA/kainate antagonists CNQX, DNQX, and NBQX [1]. The compound is characterized by a quinoxaline ring with a nitro group at the 6-position and carbonyl groups at the 2- and 3-positions, providing a versatile and stable core for subsequent chemical modification . As a readily available synthetic intermediate, it is a key building block for generating diverse derivative libraries aimed at optimizing pharmacological properties such as receptor selectivity, potency, and bioavailability [2].

Why 6-Nitroquinoxaline-2,3-dione Cannot Be Interchanged with Generic Quinoxalinedione Analogs


Generic substitution of 6-nitroquinoxaline-2,3-dione with other quinoxalinediones, such as its 7-nitro isomer or analogs like CNQX and DNQX, is scientifically unjustified due to quantifiable differences in biological activity and chemical behavior. The specific position of the nitro substituent on the quinoxaline ring dictates the molecule's electron density distribution, which in turn governs its reactivity in downstream synthesis and its binding affinity to biological targets [1]. For instance, 7-nitroquinoxalin-2-ones exhibit significantly higher trichomonacidal activity compared to 6-nitroquinoxaline-2,3-diones, demonstrating that a minor change in the heterocyclic scaffold leads to a major change in pharmacodynamic profile [2]. Furthermore, in neuropharmacology, the core 6-nitroquinoxaline-2,3-dione scaffold lacks the potent AMPA receptor antagonism of analogs like CNQX, which are further substituted with a cyano group at the 7-position [3]. Therefore, selecting the specific 6-nitro-2,3-dione isomer is critical for applications where it serves as a unique, modifiable core rather than a final active pharmaceutical ingredient.

Quantitative Differentiation Guide: 6-Nitroquinoxaline-2,3-dione vs. Structural Analogs


Chemical Identity and Purity: Differentiating 6-Nitroquinoxaline-2,3-dione from the 7-Nitro Isomer

The 6-nitro isomer is a distinct chemical entity from the 7-nitro isomer. While they share the same molecular formula, their different substitution patterns lead to divergent properties and applications. The target compound is characterized by a nitro group at the 6-position and is specifically cited as a synthetic intermediate. Its purity, as supplied by reputable vendors, is specified at a minimum of 98% .

Chemical Identity Isomeric Purity Synthetic Chemistry

Differential Antiparasitic Activity: 6-Nitroquinoxaline-2,3-dione Series vs. 7-Nitroquinoxalin-2-one Series

A comparative study evaluating both 6-nitroquinoxaline-2,3-diones and 7-nitroquinoxalin-2-ones against *Trichomonas vaginalis* found a marked difference in activity. While the majority of 6-nitroquinoxaline-2,3-dione derivatives displayed low *in vitro* activity, the 7-nitroquinoxalin-2-one derivatives showed moderate to high activity [1]. This directly demonstrates that the core scaffold's regiochemistry (6-nitro-2,3-dione vs. 7-nitro-2-one) is a primary determinant of biological efficacy in this context.

Trichomoniasis Antiparasitic Activity Structure-Activity Relationship

Potency Gap in Neuroscience: 6-Nitroquinoxaline-2,3-dione Scaffold vs. Mature AMPA Antagonists CNQX and NBQX

The 6-nitroquinoxaline-2,3-dione core is the parent structure for advanced quinoxalinedione AMPA receptor antagonists such as CNQX and NBQX. However, the unsubstituted core itself is not a potent AMPA antagonist. For comparison, the more advanced analog CNQX exhibits potent competitive antagonism with IC50 values of 0.3 μM and 1.5 μM for AMPA and kainate receptors, respectively [1]. Another analog, NBQX, demonstrates high selectivity for AMPA receptors and has been investigated in clinical trials for neuroprotection [2]. The 6-nitroquinoxaline-2,3-dione scaffold lacks these additional functional groups and therefore does not possess the same high affinity or selectivity.

AMPA Receptor Kainate Receptor Glutamate Antagonist Neuroscience

Non-Pharmacological Differentiation: Corrosion Inhibition Properties of 6-Nitroquinoxaline-2,3-dione Derivatives

Beyond pharmacology, derivatives of 6-nitroquinoxaline-2,3-dione have been evaluated for industrial applications, specifically as corrosion inhibitors. A study investigated the corrosion inhibition efficiency of compounds derived from 6-nitroquinoxaline-2,3-dione on steel in a 1M HCl acidic environment [1]. While this study does not provide a direct quantitative comparison with another specific inhibitor, it establishes a non-pharmacological property that distinguishes this scaffold from its primary use as a pharmaceutical intermediate.

Corrosion Inhibition Materials Science Acidic Media

Optimal Application Scenarios for 6-Nitroquinoxaline-2,3-dione (1076197-52-8) Based on Quantitative Evidence


Medicinal Chemistry: A Core Scaffold for Generating Novel Compound Libraries

The primary application of 6-nitroquinoxaline-2,3-dione is as a versatile starting material for synthesizing libraries of novel derivatives [1]. Its stable core allows for various substitutions, particularly at the 1- and 4- positions, to explore structure-activity relationships (SAR) for diverse biological targets, including the EGFR kinase and immune cell proliferation [2]. This is supported by the evidence that the base scaffold is not a potent final drug candidate itself but serves as a crucial building block for creating molecules with improved activity, as seen with advanced analogs like CNQX and NBQX [3].

Anti-Parasitic Drug Discovery: A Tool for Negative SAR Studies

Researchers focused on developing novel treatments for trichomoniasis should consider 6-nitroquinoxaline-2,3-dione derivatives as a 'negative control' series or to map the limits of the pharmacophore. The direct comparative data shows that the 6-nitro-2,3-dione scaffold yields compounds with low anti-parasitic activity, whereas the 7-nitro-2-one scaffold is highly active [4]. This clear structure-activity divergence makes the compound valuable for delineating the structural requirements for *Trichomonas vaginalis* inhibition, guiding medicinal chemistry efforts toward more productive chemical space [4].

Neuroscience Research: A Synthetic Precursor to Ionotropic Glutamate Receptor Probes

For neuroscientists investigating glutamatergic signaling, the 6-nitroquinoxaline-2,3-dione core is the essential starting point for synthesizing novel competitive antagonists of AMPA and kainate receptors [3]. While the core itself lacks potency, it is a key intermediate for creating new molecular tools with potentially improved selectivity, solubility, or bioavailability compared to first-generation probes like DNQX [3]. This application is validated by the extensive history of the quinoxalinedione pharmacophore in developing CNS-active compounds [3].

Materials Chemistry: A Building Block for Corrosion Inhibitors

Industrial chemists can utilize 6-nitroquinoxaline-2,3-dione as a precursor for developing novel corrosion inhibitors for use in acidic environments [5]. The demonstrated ability of its derivatives to inhibit corrosion on steel in 1M HCl opens an alternative, non-biomedical application area for this chemical scaffold. This scenario is supported by direct experimental evaluation of its derivatives' inhibition properties, providing a foundation for further material science research [5].

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